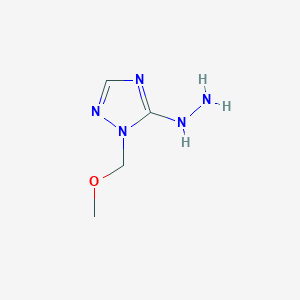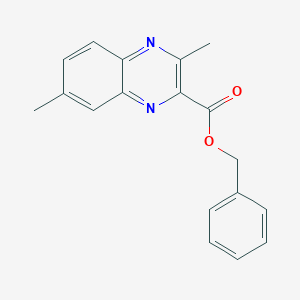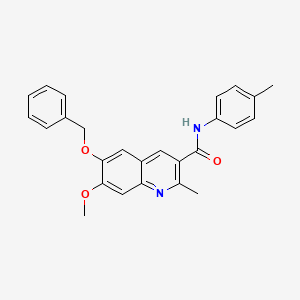
3-(Azetidine-1-sulfonyl)-2-chloropyridine
Descripción general
Descripción
Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, known for its ability to form stable compounds . Chloropyridines are derivatives of pyridine, a basic heterocyclic compound, with one or more chlorine atoms attached .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyrrolidines
Research by Durrat et al. (2008) demonstrated the use of 2-(α-hydroxyalkyl)azetidines, synthesized from β-amino alcohols, to rearrange stereospecifically into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process, involving the formation of an intermediate bicyclic aziridinium ion, allows for the incorporation of added nucleophiles at C-3 in the pyrrolidine, indicating the potential of 3-(Azetidine-1-sulfonyl)-2-chloropyridine in the synthesis of functionalized pyrrolidines (Durrat et al., 2008).
Gold-Catalyzed Synthesis of Pyrroles
Pertschi et al. (2017) explored the gold-catalyzed rearrangement of N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, producing 2,5-disubstituted pyrroles. The cyclization/nucleophilic substitution/elimination mechanism involved confirms the utility of related azetidine compounds in the synthesis of pyrroles (Pertschi et al., 2017).
Development of Agonists for Human Beta(3) Adrenergic Receptor
Sum et al. (2003) investigated azetidine sulfonamides as linkers in designing human beta(3) adrenergic receptor (beta(3)-AR) agonists. The study found that azetidine derivatives like 3-(Azetidine-1-sulfonyl)-2-chloropyridine can be potent beta(3)-AR agonists, showcasing their potential in therapeutic applications (Sum et al., 2003).
Application in Antithrombotic Therapy
Research by Bach et al. (2013) on ethyl 6-aminonicotinate acyl sulfonamides, which are potent antagonists of the P2Y12 receptor, revealed the significance of azetidine derivatives in antithrombotic therapy. The study provides insights into the role of azetidines in the modulation of platelet aggregation, suggesting their importance in developing antithrombotic drugs (Bach et al., 2013).
Antimicrobial Applications
Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and tested them for antibacterial and antifungal activities. This indicates the potential of 3-(Azetidine-1-sulfonyl)-2-chloropyridine derivatives in developing new antimicrobial agents (Shah et al., 2014).
Synthesis of Saturated Azacycles
Research by Betz et al. (2019) on the intermolecular sp3-C-H amination of alkyl bromide derivatives for the synthesis of azetidines demonstrates the utility of azetidine compounds in producing cyclic secondary amines, which are valuable in various chemical syntheses (Betz et al., 2019).
Safety And Hazards
Direcciones Futuras
The future directions for research on “3-(Azetidine-1-sulfonyl)-2-chloropyridine” would depend on the results of initial studies on its synthesis, properties, and potential applications. Given the wide range of reactions and applications of azetidines, sulfonyl groups, and chloropyridines, there could be many potential directions for future research .
Propiedades
IUPAC Name |
3-(azetidin-1-ylsulfonyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-8-7(3-1-4-10-8)14(12,13)11-5-2-6-11/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZJLXSEHBGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidine-1-sulfonyl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



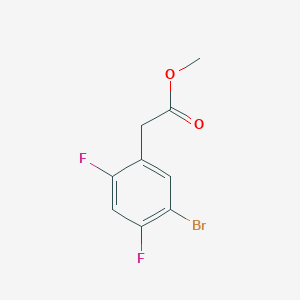
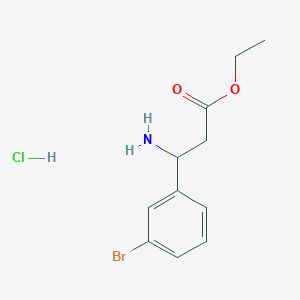
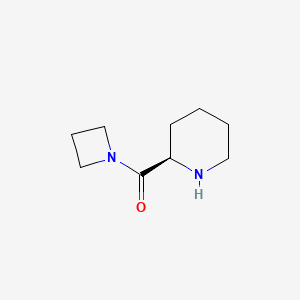

![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
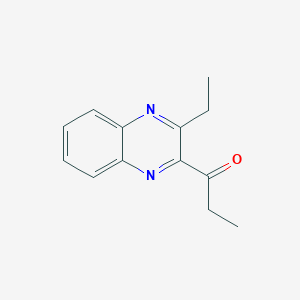
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)
![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)
